1-Naphthalen-2-ylmethyl-cyclopropylamine

Catalog No.
S8864278
CAS No.
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalen-2-ylmethyl-cyclopropylamine

Product Name

1-Naphthalen-2-ylmethyl-cyclopropylamine

IUPAC Name

1-(naphthalen-2-ylmethyl)cyclopropan-1-amine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c15-14(7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9H,7-8,10,15H2

InChI Key

ATNLHYKLMMPXFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC3=CC=CC=C3C=C2)N

1-Naphthalen-2-ylmethyl-cyclopropylamine is an organic compound characterized by a cyclopropylamine structure linked to a naphthalene moiety. Its molecular formula is C14H15NC_{14}H_{15}N. The compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, providing significant stability and potential for π-π interactions. The cyclopropylamine portion introduces unique steric and electronic properties due to the strain of the three-membered ring, which can influence its reactivity and interactions with biological targets.

  • Oxidation: This compound can be oxidized to yield naphthalene derivatives, often involving reagents such as potassium permanganate or chromium trioxide. The oxidation typically introduces functional groups like hydroxyl or carbonyl onto the naphthalene ring.
  • Reduction: Reduction reactions may convert the compound into cyclopropylamine derivatives, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo substitution reactions where either the naphthalene or cyclopropane ring is modified by electrophiles or nucleophiles under appropriate conditions.

Research into the biological activity of 1-naphthalen-2-ylmethyl-cyclopropylamine suggests potential interactions with various biomolecular targets. It has been studied for its effects on neurotransmitter receptors and may exhibit pharmacological properties relevant to neuropsychiatric disorders. The mechanism of action involves binding to specific receptors, which modulates their activity and influences physiological responses. Further studies are required to elucidate its full pharmacological profile and therapeutic potential.

The synthesis of 1-naphthalen-2-ylmethyl-cyclopropylamine typically involves:

  • Starting Materials: The reaction generally begins with naphthalen-1-ylmethanol and cyclopropanamine.
  • Reaction Conditions: This synthesis is conducted under controlled temperature conditions, often utilizing catalysts to enhance yield and selectivity. The reaction can be represented as follows:
    Naphthalen 1 ylmethanol+Cyclopropanamine1 Naphthalen 2 ylmethyl cyclopropylamine\text{Naphthalen 1 ylmethanol}+\text{Cyclopropanamine}\rightarrow \text{1 Naphthalen 2 ylmethyl cyclopropylamine}
  • Industrial Methods: In industrial applications, large-scale reactors and continuous flow processes may be employed to optimize production efficiency while maintaining consistent quality.

1-Naphthalen-2-ylmethyl-cyclopropylamine has several applications across different fields:

  • Chemical Research: It serves as a building block in synthetic organic chemistry for constructing more complex molecules.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development, particularly in targeting neurological conditions.
  • Material Science: The compound may also find uses in developing new materials due to its unique structural properties

    Studies on the interactions of 1-naphthalen-2-ylmethyl-cyclopropylamine with biological systems have indicated that it may bind selectively to certain receptors or enzymes. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed interaction studies are essential for understanding its therapeutic potential and safety profile.

Several compounds share structural similarities with 1-naphthalen-2-ylmethyl-cyclopropylamine, including:

Compound NameStructure Characteristics
N-(naphthalen-1-ylmethyl)cyclopropanamineSimilar naphthalene and cyclopropane structure
N-(phenylmethyl)cyclopropanamineContains a phenyl group instead of a naphthalene
N-(naphthalen-1-ylmethyl)cyclobutanamineFeatures a cyclobutane ring instead of cyclopropane

Uniqueness

The uniqueness of 1-naphthalen-2-ylmethyl-cyclopropylamine lies in its combination of a rigid cyclopropane structure with an aromatic naphthalene system. This combination imparts distinct chemical properties, such as increased rigidity and stability compared to other similar compounds, which may have different ring systems or substituents. Additionally, the specific orientation of the naphthalene group relative to the amine functionality can significantly influence its reactivity and biological activity

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.120449483 g/mol

Monoisotopic Mass

197.120449483 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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